4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one
Description
This compound is a brominated and sulfonylated pyrrolopyridinone derivative with the molecular formula C₁₅H₁₃BrN₂O₃S and a molecular weight of 381.24 g/mol. It features a 4-methylbenzenesulfonyl (tosyl) group at position 1, a bromine atom at position 4, and a methyl group at position 6 on the fused pyrrolo[2,3-c]pyridin-7-one core. Key synthetic steps involve deprotection of a methoxy intermediate using HCl in dioxane, yielding the final product in 81% yield . Its ¹H NMR spectrum (DMSO-d₆) displays characteristic signals, including δ 11.63 ppm for the NH proton, confirming hydrogen-bonding capability and structural integrity .
Properties
IUPAC Name |
4-bromo-6-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3S/c1-10-3-5-11(6-4-10)22(20,21)18-8-7-12-13(16)9-17(2)15(19)14(12)18/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZEBKVLFDUMYSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)N(C=C3Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701124349 | |
| Record name | 4-Bromo-1,6-dihydro-6-methyl-1-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1445993-87-2 | |
| Record name | 4-Bromo-1,6-dihydro-6-methyl-1-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445993-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1,6-dihydro-6-methyl-1-[(4-methylphenyl)sulfonyl]-7H-pyrrolo[2,3-c]pyridin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701124349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to handle the reagents and control the reaction parameters. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and reaction times .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The bromine atom and other functional groups can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below summarizes key analogues and their distinguishing features:
Biological Activity
4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one is a complex organic compound with significant biological activity. Its unique structure, characterized by a pyrrolopyridine framework, contributes to its potential applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological targets, and relevant case studies.
- Molecular Formula : C15H13BrN2O3S
- Molecular Weight : 381.24 g/mol
- CAS Number : 1445993-87-2
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways. For instance, it has been shown to induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
- Enzyme Inhibition : The compound interacts with specific enzymes that are crucial in various biochemical pathways. Notably, it has demonstrated inhibitory effects on certain kinases involved in cancer progression and metastasis.
- Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial properties against various pathogens, suggesting its potential as an antimicrobial agent.
The mechanisms through which this compound exerts its biological effects include:
- Targeting Signaling Pathways : The compound may modulate key signaling pathways involved in cell growth and survival.
- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce ROS production leading to oxidative stress in cancer cells.
Case Studies
Several case studies have reported on the efficacy of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer. The study highlighted its ability to inhibit tumor growth through apoptosis induction and cell cycle arrest.
- Case Study 2 : Another investigation focused on the compound's antimicrobial activity against Staphylococcus aureus. Results showed a dose-dependent inhibition of bacterial growth, indicating its potential as a therapeutic agent against resistant strains.
Comparative Analysis
The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7-one | Similar core structure | Anticancer properties |
| 4-Methylsulfonyl-6-methyl-1H-pyrrolo[2,3-c]pyridin | Lacks bromine substitution | Varied reactivity |
| 5-Bromo-3-methylpyridazine | Different ring system | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 4-Bromo-6-methyl-1-(4-methylbenzenesulfonyl)pyrrolo[2,3-c]pyridin-7-one to improve yield and purity?
- Methodological Answer :
- Base selection : Use NaH in dry DMF for deprotonation of intermediates, as demonstrated in brominated pyrrolo-pyrimidine syntheses (e.g., 7-Bromo-4-chloro-5-methyl derivatives) .
- Temperature control : Gradual warming from 0°C to room temperature minimizes side reactions (e.g., over-alkylation or decomposition) .
- Purification : Employ silica gel chromatography with gradients of CH2Cl2/MeOH (99:1 to 95:5) to isolate the product. Confirm purity via TLC (Rf ~0.4 in 1:199 MeOH/CH2Cl2) .
- Key Data : Typical yields range from 76–88% for analogous brominated pyrrolo-pyrimidines .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding regiochemistry of the bromine and sulfonyl groups?
- Methodological Answer :
- <sup>1</sup>H NMR : Compare coupling constants and splitting patterns. For example, protons adjacent to bromine in pyrrolo-pyridines exhibit downfield shifts (δ 7.4–8.1 ppm) and distinct splitting due to <sup>3</sup>J coupling .
- <sup>13</sup>C NMR : The sulfonyl group’s electron-withdrawing effect deshields adjacent carbons (e.g., C1 and C2 in the pyrrolo ring, δ ~120–140 ppm) .
- HSQC/HMBC : Correlate protons to carbons to confirm substitution patterns. For example, HMBC correlations between the sulfonyl group’s methyl protons (δ 2.5 ppm) and the pyrrolo ring’s C1 confirm connectivity .
Q. What is the role of the bromine substituent in modulating reactivity for downstream functionalization?
- Methodological Answer :
- Cross-coupling : Bromine facilitates Suzuki-Miyaura or Buchwald-Hartwig reactions. For example, Pd-catalyzed coupling with aryl boronic acids replaces Br with aryl groups (e.g., 76% yield for analogous pyrimidines) .
- Nucleophilic substitution : Br can be displaced by amines or thiols under basic conditions (e.g., K2CO3 in DMF at 80°C) .
- Limitations : Steric hindrance from the sulfonyl group may reduce reactivity at the 4-position, requiring optimized catalysts (e.g., XPhos Pd G3) .
Advanced Research Questions
Q. How does the crystal packing of this compound influence its physicochemical properties, and what intermolecular interactions dominate?
- Methodological Answer :
- X-ray crystallography : Analyze π-π stacking distances (e.g., 3.56–3.80 Å between pyrrolo and pyrimidine rings) and C–H···Br/N interactions (2.8–3.1 Å) .
- Impact on solubility : Planar stacking reduces aqueous solubility, necessitating co-solvents like DMSO for biological assays .
- Thermal stability : Strong π-π interactions correlate with high decomposition temperatures (>250°C), as seen in similar fused tetrazolo-pyrrolo-pyrimidines .
Q. What strategies can address discrepancies between computational predictions and experimental data for electronic properties (e.g., logP, dipole moment)?
- Methodological Answer :
- LogP validation : Compare experimental logP (e.g., 1.97 for a brominated cyclopenta[c]pyridinone ) with DFT-calculated values (MOPAC PM3). Adjust solvation models (e.g., COSMO-RS) to improve accuracy .
- Dipole moments : Use single-crystal X-ray data to refine charge distributions. For example, planar pyrimidine rings in (I) show dipole moments of ~5.2 Debye, deviating from gas-phase calculations by ~0.8 Debye .
- Mitigation : Incorporate crystal packing effects into DFT calculations (e.g., ONIOM hybrid methods) .
Q. How can conflicting biological activity data (e.g., IC50 variability across assays) be resolved for this compound?
- Methodological Answer :
- Assay standardization : Use MTT assays with consistent cell lines (e.g., MIA PaCa-2 pancreatic cancer cells) and normalize to internal controls (e.g., staurosporine) .
- Off-target profiling : Screen against related kinases (e.g., CDK9 vs. CDK2) to rule out non-specific inhibition. For example, 10b showed >50-fold selectivity for CDK9 (IC50 = 12 nM) .
- Data reconciliation : Cross-validate with orthogonal methods (e.g., SPR for binding kinetics, immunoblotting for target engagement) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
